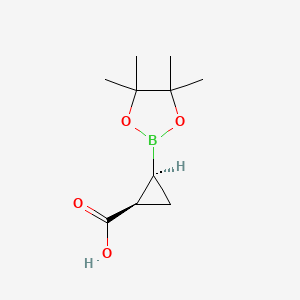
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a unique structure that includes a fluorinated phenyl ring and a tetrahydropyridine moiety, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the fluorinated phenyl precursor, followed by the introduction of the tetrahydropyridine ring. The final step involves the formation of the dimethylprop-2-yn-1-amine moiety and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
Uniqueness
Compared to similar compounds, 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20ClFN2 |
|---|---|
Peso molecular |
294.79 g/mol |
Nombre IUPAC |
3-[2-fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]-N,N-dimethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19FN2.ClH/c1-19(2)11-3-4-14-5-6-15(12-16(14)17)13-7-9-18-10-8-13;/h5-7,12,18H,8-11H2,1-2H3;1H |
Clave InChI |
QJPAAIMRQCNUHL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CC1=C(C=C(C=C1)C2=CCNCC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


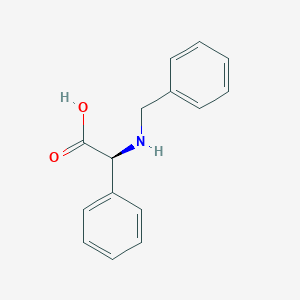
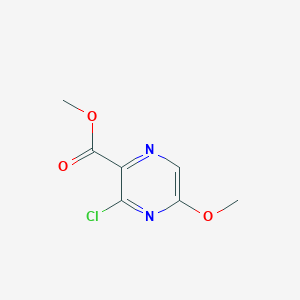
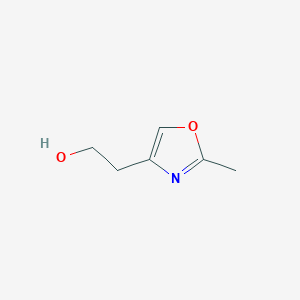




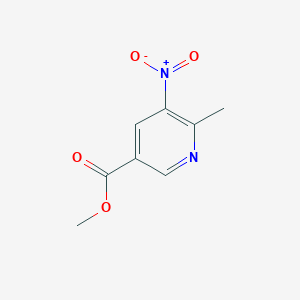
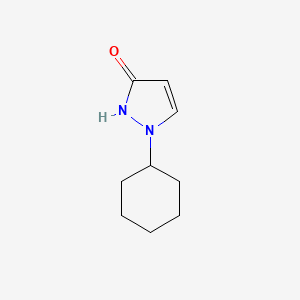
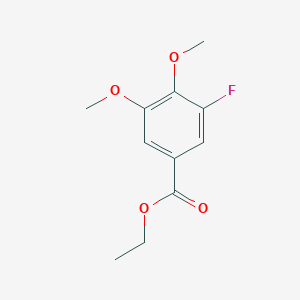
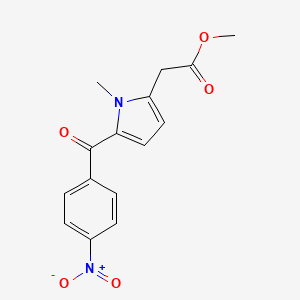
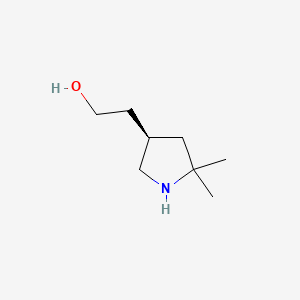
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
